FXa Inhibition in Human Plasma
3-Amino-N-(4-methoxyphenyl)benzamide demonstrates Factor Xa inhibitory activity in human plasma with an IC₅₀ of 1.6 μM . This potency distinguishes it from unsubstituted benzamide (no measurable FXa inhibition) and provides a baseline against amidino-benzamide derivatives, where amidine introduction typically enhances potency but reduces membrane permeability. The compound binds to the FXa active site via hydrogen bonds between the benzamide amide group and residues Asp101, His148, and Arg151 .
| Evidence Dimension | Factor Xa inhibition in human plasma |
|---|---|
| Target Compound Data | IC₅₀ = 1.6 μM |
| Comparator Or Baseline | Unsubstituted benzamide (IC₅₀ > 100 μM, negligible FXa inhibition); Amidino-benzamide derivatives (typically IC₅₀ < 0.5 μM but with altered permeability) |
| Quantified Difference | Approximately >60-fold improvement in FXa inhibitory potency vs. unsubstituted benzamide |
| Conditions | Human plasma assay |
Why This Matters
The 1.6 μM IC₅₀ in human plasma provides a verifiable potency benchmark for FXa-targeted studies; procurement of analogs lacking the 3-amino-4'-methoxy substitution pattern will yield significantly different or absent FXa activity.
